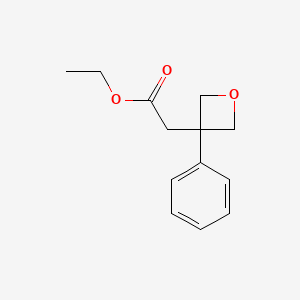

Ethyl 2-(3-phenyloxetan-3-yl)acetate

Description

Ethyl 2-(3-phenyloxetan-3-yl)acetate (CAS: 1932424-95-7) is an ester derivative featuring a phenyl-substituted oxetane ring linked to an ethyl acetate group. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 302.33 g/mol . The oxetane ring—a four-membered oxygen-containing heterocycle—introduces steric strain and polarity, which can enhance metabolic stability and solubility in pharmaceutical applications. This compound is often utilized as a building block in medicinal chemistry for synthesizing complex molecules, particularly those targeting improved pharmacokinetic profiles .

Properties

IUPAC Name |

ethyl 2-(3-phenyloxetan-3-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-2-16-12(14)8-13(9-15-10-13)11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCFBJPVORWHPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(COC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(3-phenyloxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of an α,β-unsaturated ester with a phenyl-substituted oxetane. For example, the synthesis can be carried out by reacting an α,β-unsaturated ester with phenyl oxetane in the presence of a rhodium catalyst and a base such as potassium hydroxide in a solvent like dioxane . The reaction typically proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography can be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-phenyloxetan-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under appropriate conditions.

Major Products Formed

Oxidation: Oxetane derivatives with additional functional groups.

Reduction: 2-(3-phenyloxetan-3-yl)ethanol.

Substitution: Phenyl-substituted oxetane derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-phenyloxetan-3-yl)acetate is primarily studied for its potential as a pharmaceutical agent. The oxetane ring structure contributes to its biological activity, making it a subject of interest for drug development.

1.1 Anticancer Activity

Recent studies have indicated that derivatives of oxetane compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, demonstrating promising antiproliferative effects. In particular, compounds with the oxetane moiety have shown activity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective inhibition of cell growth .

1.2 Antimicrobial Properties

Research has highlighted the antimicrobial potential of oxetane derivatives. This compound and its analogs have been evaluated for their effectiveness against a range of pathogens, including bacteria and fungi. For example, certain derivatives showed minimum inhibitory concentrations (MIC) that suggest efficacy against resistant strains of Escherichia coli and Staphylococcus aureus .

Pharmacological Insights

The pharmacological profile of this compound suggests multiple mechanisms of action:

3.1 Calcium-Sensing Receptor Agonism

Recent disclosures indicate that related compounds can act as agonists for the calcium-sensing receptor (CaSR). This interaction may facilitate therapeutic strategies for conditions like hyperparathyroidism by modulating parathyroid hormone (PTH) levels . Such mechanisms underline the potential use of this compound in treating metabolic bone diseases.

3.2 Antitubercular Activity

Emerging evidence suggests that derivatives containing the oxetane structure may exhibit antitubercular activity against Mycobacterium tuberculosis. These findings are significant given the global challenge posed by multidrug-resistant strains .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the applications of this compound:

Mechanism of Action

The mechanism of action of ethyl 2-(3-phenyloxetan-3-yl)acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(Substituted Imidazolyl)acetates

Example Compounds :

- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A)

- Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]acetate (Compound C)

Key Differences :

- Core Structure : Imidazole (five-membered, nitrogen-containing) vs. oxetane (four-membered, oxygen-containing).

- Properties : Imidazole derivatives exhibit aromaticity and hydrogen-bonding capacity, enhancing interactions in biological systems (e.g., enzyme inhibition). In contrast, the oxetane’s strain and polarity improve solubility and reduce metabolic degradation .

- Applications : Imidazole-based compounds are prominent in antimicrobial and anticancer research, whereas oxetane derivatives are prioritized for stability in drug design .

Ethyl 2-Phenylacetoacetate

Structure : A β-keto ester (CH₃CO-C(Ph)-COOEt) with a phenyl group adjacent to the carbonyl.

Comparison :

- Reactivity: The β-keto group enables facile enolate formation, useful in Claisen condensations. The oxetane derivative lacks this reactivity but offers conformational rigidity.

- Physical State : Ethyl 2-phenylacetoacetate is a neat oil (stable at -20°C), while the oxetane analog’s state is inferred to be similar but with higher molecular weight (302.33 vs. 206.2) .

- Applications : Used as a precursor in amphetamine synthesis, contrasting with the oxetane compound’s role in advanced pharmaceutical intermediates .

Ethyl (E)-2-(3-(2-((3-Fluorophenyl)amino)-2-oxoethyl)-4-oxothiazolidin-2-ylidene)acetate

Structure: Features a thiazolidinone ring (five-membered, sulfur/nitrogen-containing) with a fluorophenyl substituent. Comparison:

- The oxetane’s oxygen contributes to polarity without such electronic effects.

- Bioactivity: Thiazolidinones are explored for antidiabetic and antimicrobial activities, while oxetane derivatives focus on improving drug-like properties (e.g., solubility) .

Ethyl 2-(3-Amino-4-hydroxyphenyl)acetate

Structure: A phenylacetate with amino and hydroxy substituents. Comparison:

- Polarity: The amino and hydroxy groups increase hydrophilicity, unlike the hydrophobic phenyl-oxetane system.

- Applications: Used in chemotherapeutic intermediates, whereas the oxetane derivative’s applications emphasize structural novelty in drug design .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Ethyl 2-(3-phenyloxetan-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, particularly the oxetane ring. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, drawing on recent research findings.

Chemical Structure and Properties

This compound features an oxetane ring, a four-membered cyclic ether, which is known for its ability to enhance the solubility and bioavailability of compounds. The presence of the phenyl group allows for π-π interactions with biological targets, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with various biological molecules, including proteins and nucleic acids, which may result in therapeutic effects. The compound's interaction with molecular targets suggests potential applications in antimicrobial and anticancer therapies .

Biological Activities

Research indicates that compounds containing oxetane rings exhibit a variety of biological activities:

- Antimicrobial Activity : this compound has been studied for its antibacterial properties. Derivatives of oxetane compounds have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like streptomycin .

- Anticancer Properties : The compound's derivatives have been evaluated for cytotoxicity against various cancer cell lines. Some studies indicate that these derivatives can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .

- Antitubercular Activity : Recent studies have highlighted the efficacy of oxetane-containing compounds against Mycobacterium tuberculosis. Specific derivatives have shown promising MIC values, indicating their potential as new antitubercular agents .

Case Studies and Research Findings

A selection of relevant studies illustrates the biological activities of this compound:

- Antimicrobial Testing : A study synthesized various derivatives of oxetane compounds and tested them against multiple bacterial strains. The results showed that some derivatives had MIC values as low as 15.62 μM against Proteus mirabilis, indicating strong antibacterial activity comparable to standard treatments .

- Cytotoxicity Against Cancer Cells : In vitro assays revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .

- Structure-Activity Relationship (SAR) : The SAR studies conducted on different derivatives revealed that modifications to the phenyl group significantly impacted the biological activity. For example, substituting different groups on the benzyloxy moiety led to variations in MIC values against M. tuberculosis, highlighting the importance of structural optimization in drug development .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound and its derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.